2,4-Phenanthrenediol
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Overview
Description
2,4-Phenanthrenediol is a chemical compound with a phenanthrene backbone, characterized by the presence of hydroxyl groups at the 2 and 4 positions. Phenanthrene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. Compounds like this compound are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Phenanthrenediol typically involves the hydroxylation of phenanthrene derivatives. One common method is the oxidation of phenanthrene using reagents such as chromic acid or potassium permanganate under controlled conditions. This process introduces hydroxyl groups at specific positions on the phenanthrene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Phenanthrenediol undergoes various chemical reactions, including:
Oxidation: Conversion to phenanthrenequinone using oxidizing agents like chromic acid.
Reduction: Formation of dihydrophenanthrene derivatives using hydrogen gas and catalysts such as Raney nickel.
Substitution: Electrophilic halogenation to form bromophenanthrene derivatives using bromine.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Hydrogen gas, Raney nickel.
Halogenating Agents: Bromine, chlorine.
Major Products Formed
Phenanthrenequinone: Formed through oxidation.
Dihydrophenanthrene: Formed through reduction.
Bromophenanthrene: Formed through halogenation.
Scientific Research Applications
2,4-Phenanthrenediol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various phenanthrene derivatives.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, plastics, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Phenanthrenediol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer research, it has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
2,4-Phenanthrenediol can be compared with other phenanthrene derivatives, such as:
1-Phenanthrol: Hydroxyl group at the 1 position.
3-Phenanthrol: Hydroxyl group at the 3 position.
9,10-Dihydro-2,5-dimethoxyphenanthrene: Methoxy groups at the 2 and 5 positions and hydrogenation at the 9 and 10 positions.
Uniqueness
This compound is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
53076-41-8 |
---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
phenanthrene-2,4-diol |
InChI |
InChI=1S/C14H10O2/c15-11-7-10-6-5-9-3-1-2-4-12(9)14(10)13(16)8-11/h1-8,15-16H |
InChI Key |
CUGIOLWKSJZSDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC(=CC(=C32)O)O |
Origin of Product |
United States |
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